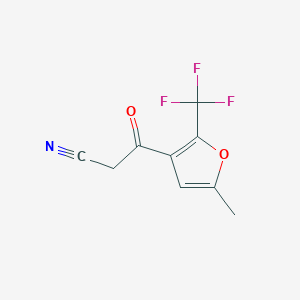

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is a useful research compound. Its molecular formula is C9H6F3NO2 and its molecular weight is 217.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Green Chemistry and Solvent Selection

The study by Jesús Esteban, A. Vorholt, and W. Leitner (2020) discusses the valorization of sugars from lignocellulosic biomass for the production of chemicals and fuels. The dehydration of glucose or fructose and xylose can yield 5-hydroxymethylfurfural (5-HMF) and furfural, respectively. The research emphasizes the importance of selecting appropriate solvents for the biphasic dehydration process to increase productivity while minimizing undesired side reactions. The use of green solvents like ethyl acetate and methyl propionate, which are recommended by solvent selection guides, is highlighted for their environmental benefits and efficiency in the extraction process from aqueous media (Esteban, Vorholt, & Leitner, 2020).

Sustainable Access to Polymers and Functional Materials

V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects for use in producing monomers, polymers, and various materials. This research underscores the potential of HMF and its derivatives as sustainable alternatives to non-renewable hydrocarbon sources for the chemical industry. The derivatives discussed include 2,5-furandicarboxylic acid and 2,5-dimethylfuran, pointing towards a future where these furanic compounds could significantly contribute to the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Aqueous Media for Fluoroalkylation Reactions

The development of environmentally friendly methods for incorporating fluorinated groups into target molecules is discussed by Hai‐Xia Song et al. (2018). The study focuses on fluoroalkylation reactions in water or in the presence of water, exploring green chemistry approaches. These reactions include trifluoromethylation and difluoromethylation, among others, showcasing the use of water as a solvent or reactant under environment-friendly conditions. The findings suggest a promising direction for the synthesis of fluorine-containing compounds with improved environmental profiles (Song et al., 2018).

Catalytic Transformation to Cyclopentanones

Research by S. Dutta and N. Bhat (2021) on the catalytic conversion of biomass-derived furfurals to cyclopentanones and their derivatives reviews the use of furfural (FF) and 5-(hydroxymethyl)furfural (HMF) as feedstocks. The study highlights the advancements in developing scalable, selective, and environmentally friendly processes for converting FF and HMF to valuable petrochemical intermediates like cyclopentanone (CPN), using efficient and recyclable catalysts. This catalytic transformation represents a crucial step towards leveraging biomass-derived furanic compounds for synthesizing commercial products with significant market potential (Dutta & Bhat, 2021).

Safety and Hazards

While specific safety and hazard information for 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIDKSIRKJEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938640 |

Source

|

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-72-9 |

Source

|

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-HYDROXYETHOXY)ETHYL]-1,2,3,4-TETRAHYDROPHTALAZINE -1,4-DIONE](/img/no-structure.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)